molecular formula C34H64O4 B593271 9-Pohsa CAS No. 1481636-43-4

9-Pohsa

Cat. No.: B593271
CAS No.: 1481636-43-4
M. Wt: 536.9 g/mol
InChI Key: VCXRHEIVUHPWLL-SEYXRHQNSA-N
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Description

9-Palmitoleoyl-9-hydroxystearic acid (9-Pohsa) is a member of the branched fatty acid esters of hydroxy fatty acids (FAHFAs). These compounds are endogenous lipids that have been recently discovered and are influenced by dietary changes such as fasting and high-fat diets. This compound consists of palmitoleic acid connected at the hydroxy stearic acid’s 9th position . This compound has shown potential in enhancing insulin sensitivity, promoting glucose tolerance, and exerting anti-inflammatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Pohsa involves the esterification of palmitoleic acid with 9-hydroxystearic acid. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure the formation of the ester bond . The process can be summarized as follows:

    Reactants: Palmitoleic acid and 9-hydroxystearic acid.

    Catalyst: Acidic or basic catalyst (e.g., sulfuric acid or sodium hydroxide).

    Reaction Conditions: Elevated temperature (around 60-80°C) and atmospheric pressure.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

9-Pohsa undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Properties

IUPAC Name

9-[(Z)-hexadec-9-enoyl]oxyoctadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H64O4/c1-3-5-7-9-11-12-13-14-15-16-18-23-27-31-34(37)38-32(28-24-20-17-10-8-6-4-2)29-25-21-19-22-26-30-33(35)36/h12-13,32H,3-11,14-31H2,1-2H3,(H,35,36)/b13-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCXRHEIVUHPWLL-SEYXRHQNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(CCCCCCCC(=O)O)OC(=O)CCCCCCCC=CCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC(CCCCCCCC(=O)O)OC(=O)CCCCCCC/C=C\CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H64O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301214233
Record name 9-[[(9Z)-1-Oxo-9-hexadecen-1-yl]oxy]octadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301214233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

536.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name FAHFA(16:1(9Z)/9-O-18:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0112108
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1481636-43-4
Record name 9-[[(9Z)-1-Oxo-9-hexadecen-1-yl]oxy]octadecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1481636-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-[[(9Z)-1-Oxo-9-hexadecen-1-yl]oxy]octadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301214233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FAHFA(16:1(9Z)/9-O-18:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0112108
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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